![molecular formula C8H12O3 B2870484 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid CAS No. 2490398-63-3](/img/structure/B2870484.png)
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Oxabicyclo[311]heptan-1-yl)acetic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a bicyclic structure containing an oxygen atom, which contributes to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid typically involves the reaction of a bicyclic precursor with acetic acid or its derivatives. One common method includes the use of a Diels-Alder reaction to form the bicyclic structure, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
化学反应分析
Types of Reactions
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, including esters and amides .
科学研究应用
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure and acetic acid moiety allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
- 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid
- 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)propanoic acid
Uniqueness
2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid moiety. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
IUPAC Name |
2-(3-oxabicyclo[3.1.1]heptan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)3-8-1-6(2-8)4-11-5-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRPPQMBGJUCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(COC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2870401.png)
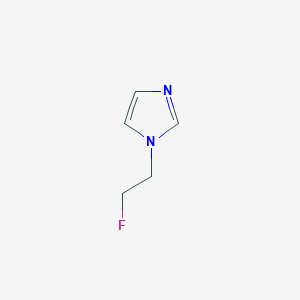
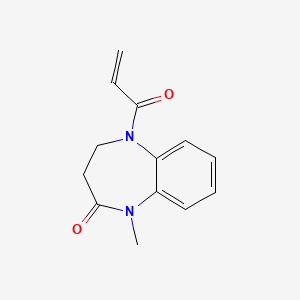
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2870405.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2870406.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2870407.png)
![2-(benzylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2870408.png)
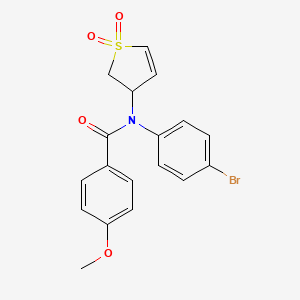
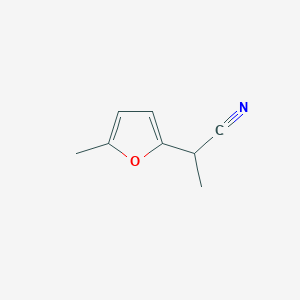
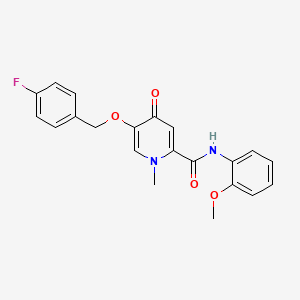
![(E)-2-amino-N-butyl-1-((2,3-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870420.png)
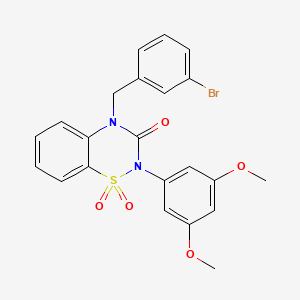

![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2870423.png)
